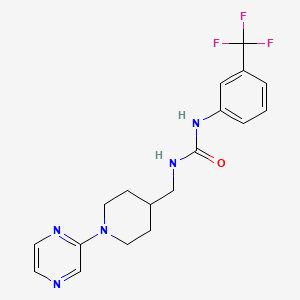

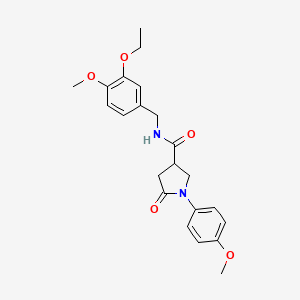

![molecular formula C7H15NO B2679595 [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol CAS No. 2177257-45-1](/img/structure/B2679595.png)

[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C7H15NO . It is used for research purposes.

Molecular Structure Analysis

The molecular weight of “[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol” is 129.2001 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Scientific Research Applications

Synthesis of Bioactive Molecules

“[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol” is a useful intermediate for the synthesis of various bioactive molecules . It has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction .

Creation of Novel Nucleoside Analogs

This compound has been used to synthesize novel nucleoside analogs, where it bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group . This synthetic approach involved the cleavage of the N-phenylethyl group in the starting compound and introduction of the nucleobase-bearing amidic chain .

Development of Antimetabolites

The change of the furanose moiety of natural nucleosides for a nitrogen-containing heterocyclic ring, such as a substituted pyrrolidine, led to azanucleosides, an important class of analogs antimetabolites displaying different and significant biological activities .

Synthesis of Iminosugars

This compound has been used in the synthesis of iminosugars, which are potent inhibitors of human purine nucleoside phosphorylase . These iminosugars are currently in clinical trials for the treatment of T- and B cell cancers, as well as for a variety of autoimmune diseases .

Preparation of Tofacitinib Citrate

“[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol” may be used in the preparation of tofacitinib citrate , a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis .

Building Blocks of Structurally Modified Oligonucleosides

Orthogonally O-Cbz, O-DMT diprotected analogs of “[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol” can be used as building blocks of structurally modified oligonucleosides by means of the phosphoramidite chemistry .

properties

IUPAC Name |

[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-6-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHYRTQQCGVNMY-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNC[C@@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime](/img/structure/B2679514.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2679515.png)

![N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679518.png)

![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)

![N-[2-Oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679524.png)

![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)